molecular formula C11H9F3N2O B1267344 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 321-05-1

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No. B1267344
CAS RN: 321-05-1
M. Wt: 242.2 g/mol
InChI Key: FLRFRVFQDVMRPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives, including 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, often involves condensation reactions between hydrazines and β-keto esters or β-diketones in the presence of suitable catalysts. For example, compounds similar to our compound of interest have been synthesized through reactions involving hydrazine hydrate and various acetyl derivatives, indicating a versatile approach to accessing a wide range of pyrazolone compounds (Mojzych & Karczmarzyk, 2005).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the pyrazolone ring, a five-membered lactam structure with nitrogen and oxygen atoms. The presence of substituents like the trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the molecular conformation, revealing aspects like bond lengths, angles, and the overall geometry of the compound (Kimura, Okabayashi, & Yasuoka, 1983).

Scientific Research Applications

Green Chemistry and Catalysis

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a related compound, has been utilized in green chemistry. It was effectively used in a one-pot multicomponent synthesis process involving a catalytic amount of cellulose sulfuric acid. This approach emphasized environmentally friendly methods, reducing operational hazards and pollution, and providing high yields and cost-effectiveness (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Cytotoxicity and Antimicrobial Properties

A derivative of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed cytotoxic activity against human breast cancer and chronic myelogenous leukemia cell lines. This study highlighted its potential in biomedical applications, particularly in cancer research (Shafeeulla, Krishnamurthy, Bhojynaik, & Manjuraj, 2017).

Antihyperglycemic Properties

Research on similar compounds, such as 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, has shown potent antihyperglycemic effects in diabetic mice. These studies contribute to the development of new classes of antihyperglycemic agents (Kees et al., 1996).

Synthesis and Structural Analysis

The structural and spectral analysis of similar pyrazole derivatives has been a focus of research. This includes studies on crystal structures, molecular configurations, and theoretical investigations, contributing to a deeper understanding of these compounds' properties and potential applications (Viveka et al., 2016).

Dyeing Properties and Applications

Research on 5-pyrazolones, closely related to the compound , has explored their use in synthesizing new heterocycles with dyeing properties. These compounds have potential applications in the textile industry, demonstrating versatility beyond biomedical uses (Bagdatli & Ocal, 2012).

properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRFRVFQDVMRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278862
Record name 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

CAS RN

321-05-1
Record name 321-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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